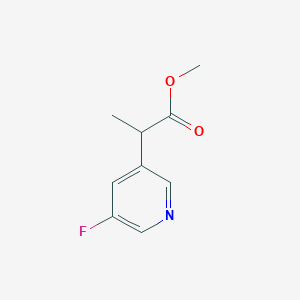
Methyl 2-(5-fluoropyridin-3-yl)propanoate
Descripción general
Descripción
Methyl 2-(5-fluoropyridin-3-yl)propanoate is an organic compound with the molecular formula C9H10FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom on the pyridine ring and a methyl ester group makes this compound interesting for various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-fluoropyridin-3-yl)propanoate typically involves the esterification of 2-(5-fluoropyridin-3-yl)propanoic acid. This can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester
Actividad Biológica
Methyl 2-(5-fluoropyridin-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorinated pyridine ring, which is known to enhance biological activity through various mechanisms. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in nucleotide synthesis, which may contribute to its antiviral and anticancer effects.
- Receptor Modulation : It can modulate the activity of specific receptors, potentially influencing cellular signaling pathways related to apoptosis and cell cycle regulation.
Antiviral and Anticancer Properties
Research indicates that this compound exhibits notable antiviral and anticancer properties. In vitro studies have demonstrated its ability to inhibit the replication of certain viruses and induce apoptosis in cancer cells. For instance:
- Antiviral Studies : In a study involving viral replication assays, this compound displayed significant inhibitory effects against influenza virus strains, highlighting its potential as an antiviral agent .
- Anticancer Activity : In cancer cell lines, this compound induced apoptosis through activation of caspase pathways, leading to reduced cell viability .
Case Studies
-
Study on Viral Inhibition :
- Objective : To evaluate the antiviral efficacy of this compound against influenza viruses.
- Methodology : The compound was tested in various concentrations on infected cell cultures.
- Results : A dose-dependent reduction in viral titers was observed, with significant inhibition at concentrations above 10 µM .
-
Evaluation in Cancer Models :
- Objective : To assess the anticancer potential of the compound in ovarian cancer models.
- Methodology : The compound was administered to ovarian cancer cell lines, followed by analysis of cell viability and apoptosis markers.
- Results : The treatment resulted in a significant decrease in cell proliferation and increased markers of apoptosis compared to control groups .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antiviral, Anticancer | Effective against influenza and ovarian cancer |
| Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | Structure | Moderate Anticancer | Similar mechanism but less potent |
| Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate | Structure | Antimicrobial | Different halogen substituent alters reactivity |
Propiedades
IUPAC Name |
methyl 2-(5-fluoropyridin-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(9(12)13-2)7-3-8(10)5-11-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCKTRRPLCQQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















